8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 327168-37-6
VCID: VC21442196
InChI: InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-17-19-24(30)20-18-23/h17-20H,3-16,21-22H2,1-2H3,(H,32,35,36)
SMILES: CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Molecular Formula: C29H43ClN4O2S
Molecular Weight: 547.2g/mol

8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 327168-37-6

Cat. No.: VC21442196

Molecular Formula: C29H43ClN4O2S

Molecular Weight: 547.2g/mol

* For research use only. Not for human or veterinary use.

8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 327168-37-6

Specification

CAS No. 327168-37-6
Molecular Formula C29H43ClN4O2S
Molecular Weight 547.2g/mol
IUPAC Name 8-[(4-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-17-19-24(30)20-18-23/h17-20H,3-16,21-22H2,1-2H3,(H,32,35,36)
Standard InChI Key JEHQHAXBRDPSNW-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Introduction

Structural Characteristics

Core Structure

8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione features a purine core structure, which consists of a pyrimidine ring fused with an imidazole ring. This heterocyclic system forms the foundation for numerous biologically active compounds, including caffeine, adenine, and guanine. The purine core of this compound has been modified at various positions to introduce specific functional groups that alter its chemical and biological properties.

Key Functional Groups

The compound contains several key functional groups that define its chemical identity:

  • A hexadecyl chain (C16H33) at position 7 of the purine ring, which contributes significant lipophilicity to the molecule

  • A methyl group at position 3, which is common in many purine derivatives

  • A 4-chlorobenzyl sulfanyl group at position 8, consisting of a benzene ring with a chlorine atom at the para position attached to the purine core via a sulfur bridge and a methylene group

  • Two carbonyl groups at positions 2 and 6, forming the dione structure characteristic of xanthine derivatives

Structural Representation

The compound can be represented using its SMILES notation:
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

This notation encodes the complete structural information of the molecule, including the connectivity of atoms and the configuration of functional groups.

Synthesis Methods

General Synthetic Approach

The synthesis of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves modifications of purine derivatives through a series of chemical transformations. These modifications are designed to introduce specific functional groups at defined positions of the purine ring, resulting in a compound with enhanced biological activity and targeted properties.

Key Synthetic Steps

Based on established methods for similar purine derivatives, the synthesis of this compound would likely involve:

  • Starting with a suitable purine precursor, such as theophylline or theobromine

  • Alkylation at position 7 with hexadecyl halide to introduce the long-chain alkyl group

  • Functionalization at position 8 through appropriate chemical reactions

  • Introduction of the 4-chlorobenzyl sulfanyl group through nucleophilic substitution reactions

  • Final purification steps to obtain the compound in high purity

Synthetic Challenges

The synthesis of this complex molecule presents several challenges:

  • Regioselectivity during the alkylation steps to ensure proper substitution at the desired positions

  • Compatibility of reaction conditions with the various functional groups

  • Purification challenges due to the lipophilic nature of the compound

  • Scale-up considerations for larger-scale synthesis

Physical and Chemical Properties

Physical Properties

Table 1: Physical Properties of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

PropertyValueNotes
Molecular Weight547.2 g/molMedium-sized organic molecule
Physical StateSolid at room temperatureTypical for purine derivatives with similar structures
SolubilityLimited water solubility, soluble in organic solventsDue to lipophilic character from hexadecyl chain
ColorOff-white to pale yellowCharacteristic of purine derivatives
Melting PointEstimated 80-120°CBased on similar purine derivatives

Chemical Properties

The chemical properties of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione are influenced by its various functional groups:

  • The purine ring system exhibits aromatic character and can participate in various reactions typical of heterocyclic compounds

  • The carbonyl groups at positions 2 and 6 can engage in nucleophilic addition reactions and hydrogen bonding

  • The sulfanyl group can undergo oxidation to form sulfoxides or sulfones

  • The hexadecyl chain contributes to the compound's lipophilicity and potential interactions with lipid membranes

  • The chlorine atom on the benzyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions

Comparative Analysis

Comparison with Related Compounds

Table 2: Comparison of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione with Related Purine Derivatives

CompoundMolecular WeightKey Structural DifferencesPotential Activity Differences
8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione547.2 g/molReference compoundReference activity profile
7-hexadecyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione534.8 g/molContains octylsulfanyl instead of 4-chlorobenzyl sulfanyl groupPotentially different lipophilicity and receptor selectivity
8-(Chloromethyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione242.66 g/molSmaller molecule with trimethyl substitution patternDifferent solubility and bioavailability profile

Structure-Property Relationships

The structural features of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione contribute to its physical and chemical properties in specific ways:

  • The hexadecyl chain enhances lipophilicity and membrane permeability

  • The 4-chlorobenzyl sulfanyl group introduces steric bulk and potential for specific receptor interactions

  • The purine dione core provides hydrogen bond acceptors through its carbonyl groups

  • The methyl group at position 3 affects the electronic properties of the purine ring

Future Research Directions

Methodological Approaches

Future studies could employ various methodological approaches:

  • Computational modeling to predict interactions with potential biological targets

  • High-throughput screening to identify novel activities

  • Systematic structure-activity relationship studies through synthesis of analogues

  • Advanced analytical techniques to characterize its properties in biological systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator